molecular formula C7H14N2O B1444193 1-Amino-2-methylcyclopentane-1-carboxamide CAS No. 1443981-97-2

1-Amino-2-methylcyclopentane-1-carboxamide

Cat. No.: B1444193
CAS No.: 1443981-97-2
M. Wt: 142.2 g/mol
InChI Key: WEZBVNVIXKNKOT-UHFFFAOYSA-N
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Description

1-Amino-2-methylcyclopentane-1-carboxamide (: 1443981-97-2) is a high-purity organic compound with a molecular formula of C 7 H 14 N 2 O and a molecular weight of 142.20 g/mol . This chemical is characterized by its two hydrogen bond donors and two hydrogen bond acceptors, properties that are valuable in the design and synthesis of novel molecular structures . As a versatile chiral building block, this carboxamide derivative is primarily used in pharmaceutical research and organic synthesis. Its structure, featuring both amino and carboxamide functional groups on the same cyclopentane ring, makes it a valuable intermediate for constructing more complex molecules, potentially for use in medicinal chemistry and drug discovery programs . The compound should be stored sealed in a dry environment at 2-8°C . Please Note: This product is intended for research and further manufacturing applications only. It is strictly for laboratory use and is not intended for diagnostic or therapeutic purposes, nor for human consumption.

Properties

IUPAC Name

1-amino-2-methylcyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-5-3-2-4-7(5,9)6(8)10/h5H,2-4,9H2,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZBVNVIXKNKOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Procedure

  • Raw materials: Cyclopentane phthalic anhydride and hydrazine hydrate.
  • Solvent: Methanol or other suitable solvents.
  • Molar ratio: Typically 1:1 to 1:2.5 (anhydride to hydrazine hydrate).
  • Temperature: Reflux conditions, generally around methanol reflux temperature (~65°C).
  • Reaction time: 0.5 to 12 hours, commonly around 7 hours for optimal yield.
  • Post-reaction processing: Removal of solvent and water by rotary evaporation under reduced pressure, followed by cooling and vacuum drying at 30°C for 12 hours.

Yield and Product

  • The product obtained is N-amino-1,2-cyclopentane dicarboximide , which is closely related structurally to 1-amino-2-methylcyclopentane-1-carboxamide.
  • Yields reported range from 85.7% to 87.7% .
  • The product is a viscous liquid or solid after drying.

Example Data Table

Parameter Condition/Value
Cyclopentane phthalic anhydride 14 g
Hydrazine hydrate (85%) 7 mL (molar ratio ~1:1)
Solvent 50 mL Methanol
Reaction temperature Reflux (~65°C)
Reaction time 7 hours
Post-reaction drying Vacuum drying at 30°C for 12 hours
Product yield 85.7% - 87.7%

This method is described in detail in patent CN100591667C, which outlines the reflux reaction with hydrazine hydrate and subsequent purification steps to yield high-purity N-amino-1,2-cyclopentane dicarboximide.

Related Synthetic Approaches and Analogous Compounds

While direct preparation methods for this compound are limited in public literature, analogous preparation methods for related cyclopentane derivatives and cyclopropane amino acids provide insight into possible synthetic routes.

Cyclopropane Analog Synthesis

  • The synthesis of 1-aminocyclopropane-1-carboxylic acid involves hydrocarbonylation cyclization, nitroreduction, and hydrolysis steps starting from nitroacetic acid esters and 1,2-dihaloethane.
  • Catalysts such as sodium carbonate or wormwood salts are used.
  • Solvents include methylene dichloride for cyclization and alcohols for reduction and hydrolysis.
  • Purification involves crystallization from ethanol.

Though this is a smaller ring system, the methodology demonstrates the utility of multi-step cyclization and reduction reactions to introduce amino and carboxamide functionalities on cyclic systems.

Analytical Comparison of Preparation Methods

Aspect Cyclopentane Phthalic Anhydride Route Cyclopropane Analog Route (for reference)
Starting material Cyclopentane phthalic anhydride Nitroacetic acid ester + 1,2-dihaloethane
Key reagent Hydrazine hydrate Sodium carbonate, reducing agents
Reaction type Reflux condensation Hydrocarbonylation, nitroreduction, hydrolysis
Solvent Methanol Methylene dichloride, methanol, ethanol
Reaction temperature Reflux (~65°C) 15-120°C depending on step
Reaction duration 0.5-12 hours Multi-step process
Product yield ~86-88% Not directly comparable
Purification Rotary evaporation, vacuum drying Crystallization from ethanol

Research Findings and Considerations

  • The hydrazine hydrate reflux method is efficient, scalable, and yields high purity product suitable for further functionalization.
  • Reaction time and temperature are critical for optimizing yield and minimizing side products.
  • Vacuum drying at moderate temperatures ensures removal of residual solvents without decomposition.
  • The use of methanol as solvent facilitates good solubility and reaction kinetics.
  • Analogous synthetic strategies for smaller ring amino acids provide a framework for exploring alternative routes for cyclopentane derivatives.

Chemical Reactions Analysis

1-Amino-2-methylcyclopentane-1-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, temperatures ranging from -10°C to 100°C, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Amino-2-methylcyclopentane-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-2-methylcyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Aminocyclopentanecarboxylic Acid (Cycloleucine)

  • Structure : Lacks the methyl and carboxamide groups; features a carboxylic acid instead.
  • Properties : Melting point (mp) 320–322°C (dec.) ; molecular weight (MW) 129.15 g/mol.
  • Applications : Antitumor activity against leukemia and acne .
  • Synthesis: Prepared via cyanohydrin intermediates from cyclopentanone .

1-Amino-2-hydroxycyclopentanecarboxylic Acid

  • Structure : Contains a hydroxyl group at position 2 instead of a methyl group.
  • Properties: Acts as a serine/threonine analog due to α-amino and γ-hydroxyl groups .
  • Synthesis : Derived from 1-cyclopentenecarboxylic acid through hydroiodic acid cleavage .

cis-2-Amino-1-cyclopentanecarboxylic Acid

  • Structure : Stereoisomer with cis configuration.
  • Properties : mp 218–220°C; available as hydrochloride salt (mp 199–202°C) .
  • Applications: Potential utility in peptide design due to constrained cyclopentane backbone.

Carboxamide Derivatives

1-Aminocyclopentanecarboxamide (CAS 17193-28-1)

  • Structure : Replaces the carboxylic acid with a carboxamide group; lacks the methyl substituent.
  • Properties : MW 128.17 g/mol; CAS 17193-28-1 .
  • Key Difference : Enhanced stability compared to carboxylic acid analogs due to the carboxamide moiety.

1-(Methylamino)cyclopentanecarboxylic Acid Hydrochloride

  • Structure: Substitutes the amino group with a methylamino group.
  • Properties : CAS 1179878-43-3; likely improved lipophilicity due to methyl substitution .

Methyl-Substituted Analogs

1-Amino-3-(2-ethylimidazol)cyclopentane-1-carboxamide

  • Structure : Incorporates a 2-ethylimidazolyl group at position 3.

Structural and Functional Analysis

Key Structural Features Influencing Activity

Compound Functional Groups MW (g/mol) mp (°C) CAS RN
1-Amino-2-methylcyclopentane-1-carboxamide Amino, methyl, carboxamide ~156.19* N/A N/A
1-Aminocyclopentanecarboxamide Amino, carboxamide 128.17 N/A 17193-28-1
Cycloleucine Amino, carboxylic acid 129.15 320–322 (dec.) 52-52-8
cis-2-Amino-1-cyclopentanecarboxylic acid cis-amino, carboxylic acid 129.15 218–220 37910-65-9

*Estimated based on molecular formula.

  • Carboxamide vs. Carboxylic Acid : Carboxamides generally exhibit higher metabolic stability and reduced ionization at physiological pH compared to carboxylic acids, making them preferable in drug design .

Biological Activity

1-Amino-2-methylcyclopentane-1-carboxamide (AMCA) is a cyclic amine compound that has garnered interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article aims to explore the biological activity of AMCA, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C7_7H14_{14}N2_2O
CAS Number: 1443981-97-2
Structural Features:

  • Contains an amino group and a carboxamide functional group.
  • The cyclopentane ring contributes to its unique reactivity and biological profile.

The biological activity of AMCA is primarily attributed to its interaction with various molecular targets within biological systems. Key aspects of its mechanism include:

  • Receptor Modulation: AMCA derivatives have been identified as potential selective agonists for metabotropic glutamate receptors (mGluRs), which play critical roles in neurotransmission and are implicated in neurological disorders such as schizophrenia and depression.
  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, although detailed studies on its enzymatic interactions are still limited.

Biological Activity and Therapeutic Potential

Research indicates that AMCA and its derivatives exhibit a range of biological activities, including:

  • Neuroprotective Effects: By modulating neurotransmitter systems, AMCA may offer protective effects against neurodegenerative conditions. Studies suggest that compounds with similar structures can enhance synaptic plasticity, which is vital for learning and memory.
  • Antimicrobial Properties: Preliminary investigations suggest that AMCA may possess antimicrobial activity, although specific studies detailing this aspect are sparse. Further research is needed to elucidate its efficacy against various pathogens.

Table 1: Biological Activity Overview

Activity TypeDescriptionReferences
Neurotransmitter ModulationPotential agonist for mGluRs, influencing neurological signaling pathways
Enzyme InhibitionPossible inhibition of key metabolic enzymes
Antimicrobial EffectsPreliminary evidence of activity against pathogens

Case Study: Neuroprotective Effects

A study investigating the neuroprotective effects of AMCA derivatives demonstrated their ability to enhance neuronal survival in models of oxidative stress. The results indicated a significant reduction in cell death compared to control groups, suggesting that AMCA could be a candidate for further development in treating neurodegenerative diseases.

Case Study: Synthesis and Biological Testing

In a recent synthesis study, researchers developed several AMCA derivatives to evaluate their biological activities. The derivatives were tested for their ability to bind to mGluRs, revealing promising results that support the hypothesis that structural modifications can enhance receptor selectivity and potency.

Q & A

Q. What are the established synthetic routes for 1-amino-2-methylcyclopentane-1-carboxamide, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : Synthesis often involves cyclopropane or cyclopentane ring formation followed by functionalization. For example, kinetic resolution using chiral auxiliaries (e.g., tert-butyl esters) with bases like NaHMDS or enzymatic methods can achieve enantiomeric excess (e.e.) >98% . Key steps include ring-closing metathesis or nucleophilic substitution, with temperature and solvent polarity critical for stereocontrol. Polar aprotic solvents (e.g., THF) at low temperatures (−78°C) favor retention of configuration .

Q. How can researchers validate the purity and structural identity of this compound?

  • Methodological Answer :
  • Melting Point (MP) Analysis : Compare observed MP with literature values (e.g., related cyclopentane derivatives: 172–192°C for enantiopure aminocyclopentanecarboxylic acids ).
  • Chromatography : Use HPLC with chiral stationary phases (CSPs) to resolve enantiomers, referencing optical purity data (98% e.e. for similar compounds ).
  • Spectroscopy : 1^1H/13^{13}C NMR to confirm substituent positions; IR for carboxamide C=O stretching (~1680 cm1^{-1}) .

Advanced Research Questions

Q. What strategies address contradictions in stereochemical data for cyclopentane carboxamide derivatives?

  • Methodological Answer : Discrepancies in MP or optical rotation may arise from polymorphism or residual solvents. Mitigation steps:
  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolve absolute configuration disputes (e.g., as done for (1R,3S)-3-Aminocyclopentanecarboxylic acid ).
  • Dynamic NMR : Detect conformational flexibility in carboxamide groups that may affect MP ranges .
  • Cross-Validation : Compare synthetic intermediates (e.g., tert-butyl esters) with published CAS RNs to trace batch-specific impurities .

Q. How can researchers optimize enantioselective synthesis for scale-up without compromising yield?

  • Methodological Answer :
  • Catalytic Asymmetric Synthesis : Use Pd-catalyzed C–H activation or organocatalysts (e.g., proline derivatives) to reduce reliance on stoichiometric chiral auxiliaries .
  • DoE (Design of Experiments) : Screen parameters (temperature, catalyst loading) using high-throughput platforms. For example, DAST-mediated fluorination in DCM at 0°C improves diastereomeric ratios .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .

Q. What pharmacological applications are emerging for cyclopentane carboxamide derivatives?

  • Methodological Answer :
  • Chemokine Receptor Modulation : Analogues like aminocyclopentane carboxamides show promise in targeting CCR5/CXCR4 for inflammatory diseases .
  • Antifungal Agents : Structural analogs (e.g., cispentacin derivatives) inhibit proline permease in Candida albicans .
  • Peptide Mimetics : Incorporate this compound into peptidomimetics to enhance metabolic stability versus linear peptides .

Data Contradiction Analysis

Q. How should researchers interpret conflicting melting points reported for similar compounds?

  • Case Study :
  • vs. 2 : (1R,3S)-3-Aminocyclopentanecarboxylic acid is reported at 172.1°C (dec.) , while cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride melts at 199–202°C . Differences arise from hydrochloride salt formation and decarboxylation tendencies.
  • Resolution : Conduct thermogravimetric analysis (TGA) to distinguish decomposition events from true MPs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Amino-2-methylcyclopentane-1-carboxamide
Reactant of Route 2
1-Amino-2-methylcyclopentane-1-carboxamide

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